molecular formula C9H12OS B6259012 (2-methoxy-5-methylphenyl)methanethiol CAS No. 1016761-53-7

(2-methoxy-5-methylphenyl)methanethiol

Cat. No.: B6259012
CAS No.: 1016761-53-7
M. Wt: 168.3
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Description

(2-Methoxy-5-methylphenyl)methanethiol (CAS: Not specified in evidence) is a sulfur-containing aromatic compound characterized by a methanethiol (-CH2SH) group attached to a substituted benzene ring. The aromatic ring features a methoxy (-OCH3) group at the 2-position and a methyl (-CH3) group at the 5-position. This structure confers unique electronic and steric properties:

  • Electronic Effects: The methoxy group donates electrons via resonance, while the methyl group donates weakly via induction, creating a moderately electron-rich aromatic system.

Properties

CAS No.

1016761-53-7

Molecular Formula

C9H12OS

Molecular Weight

168.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-5-methylphenyl)methanethiol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Thioether Formation: The primary alcohol is then converted to a thiol group through a substitution reaction with a thiolating agent like thionyl chloride (SOCl2) followed by treatment with hydrogen sulfide (H2S).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), hydrogen sulfide (H2S)

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-methoxy-5-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving thiol-containing biomolecules and their interactions.

    Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting sulfur-containing functional groups.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-methoxy-5-methylphenyl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

(a) Functional Group Variations

(2-Methoxy-5-Methylphenyl)Methanol (CAS: 1096330-41-4, from ): Functional Group: Alcohol (-CH2OH) vs. Thiol (-CH2SH). Properties:

  • Acidity : Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–18) due to weaker S-H bonding. Substituents like methoxy may lower thiol pKa further .
  • Boiling Point: The methanol derivative likely has a higher boiling point due to stronger hydrogen bonding.
  • Reactivity : Thiols undergo oxidation to disulfides, while alcohols are oxidized to ketones or carboxylic acids.
(b) Substituent Modifications

(2-Methoxyphenyl)Methanethiol (No methyl group at 5-position): Impact of Methyl Absence: Reduced steric hindrance and lipophilicity compared to the target compound. Conformational Stability: The absence of the 5-methyl group may allow for more flexible cluster formations, as seen in methanethiol dimer/trimer studies .

Steric Effects: Reduced steric hindrance near the thiol group could enhance accessibility for reactions.

Table 1: Estimated Properties of Selected Methanethiol Derivatives
Compound Molecular Weight Boiling Point (°C, est.) Water Solubility pKa (Thiol)
(2-Methoxy-5-methylphenyl)methanethiol 168.24 ~250 Low ~9.5–10.5
(2-Methoxyphenyl)methanethiol 154.22 ~240 Low ~10–11
(5-Methylphenyl)methanethiol 138.22 ~230 Very Low ~10–11

Key Observations :

  • Toxicity Profile: Methanethiols are known toxins in anaerobic systems (). The bulky substituents in the target compound may reduce volatility and microbial uptake compared to simpler thiols like methyl mercaptan .

Reactivity and Stability

  • Conformational Stability : highlights that methanethiol clusters (dimers/trimers) exhibit complex conformational minima influenced by substituents. The ortho-methoxy group in the target compound may restrict cluster geometries, affecting intermolecular interactions .
  • Oxidative Stability : Thiols with electron-donating groups (e.g., methoxy) may exhibit slower oxidation rates due to stabilized thiolate intermediates.

Environmental and Industrial Relevance

  • Anaerobic Toxicity : Methanethiol production correlates with microbial stress in anaerobic digestion (). The target compound’s substituents may mitigate toxicity by reducing bioavailability or altering degradation pathways .
  • Synthetic Utility : Compared to (5-Methylthien-2-yl)methylamine hydrochloride (), the thiol group offers distinct reactivity for forming disulfide linkages or metal complexes.

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